![molecular formula C8H6Cl2N4O B6228918 2,4-dichloro-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine CAS No. 1875059-45-2](/img/no-structure.png)
2,4-dichloro-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine
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Overview
Description
“2,4-dichloro-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine” is a chemical compound that belongs to the group of medicines called 'tyrosine kinase inhibitors’ . It is expected to work by blocking the activity of tyrosine kinases found in receptors (targets) called ‘KIT’ and PDGFRα .
Synthesis Analysis
The synthesis of this compound involves a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation . This reaction yields 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It also reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Chemical Reactions Analysis
The compound undergoes double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines . It also reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine involves the reaction of 2,4-dichloro-6-hydroxypyrimidine with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate 2,4-dichloro-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine-5-carbaldehyde, which is then reduced to the final product using a reducing agent such as sodium borohydride or lithium aluminum hydride.", "Starting Materials": [ "2,4-dichloro-6-hydroxypyrimidine", "1-methyl-1H-pyrazole-4-carbaldehyde", "Base (e.g. sodium hydroxide, potassium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-6-hydroxypyrimidine and 1-methyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate 2,4-dichloro-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine-5-carbaldehyde in a suitable solvent such as ethanol or methanol.", "Step 5: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir at room temperature for several hours.", "Step 6: Quench the reaction by adding water and acidify the mixture with a suitable acid such as hydrochloric acid.", "Step 7: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.", "Step 8: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product 2,4-dichloro-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine." ] } | |
CAS RN |
1875059-45-2 |
Product Name |
2,4-dichloro-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine |
Molecular Formula |
C8H6Cl2N4O |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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